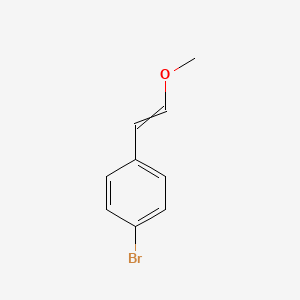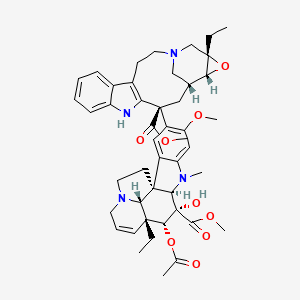
Vinleurosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La vinleurosine est généralement extraite des feuilles de Catharanthus roseus. Le processus d'extraction comprend plusieurs étapes, notamment l'utilisation de solvants organiques pour isoler les alcaloïdes. La matière végétale est d'abord séchée et broyée, puis soumise à une extraction par solvant. L'extrait brut est ensuite purifié à l'aide de techniques chromatographiques pour isoler la this compound .
En milieu industriel, la production de this compound implique une culture à grande échelle de Catharanthus roseus, suivie de processus d'extraction et de purification. L'optimisation de ces processus est essentielle pour maximiser le rendement et garantir la pureté du produit final .
Analyse Des Réactions Chimiques
La vinleurosine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Par exemple, l'oxydation de la this compound peut conduire à la formation de divers dérivés oxydés, qui peuvent avoir des propriétés pharmacologiques différentes. De même, les réactions de réduction peuvent donner des formes réduites de la this compound, qui peuvent également présenter des activités biologiques uniques .
Applications de la recherche scientifique
La this compound a fait l'objet de nombreuses études pour ses propriétés antinéoplasiques. Elle s'est avérée prometteuse dans le traitement de divers types de cancer, notamment la leucémie, le lymphome et les tumeurs solides. Le composé agit en inhibant la division cellulaire, empêchant ainsi la prolifération des cellules cancéreuses .
En plus de son utilisation dans le traitement du cancer, la this compound a également été étudiée pour son potentiel dans d'autres domaines de la médecine. Par exemple, elle a été étudiée pour ses effets sur le système immunitaire et son potentiel en tant qu'agent anti-inflammatoire .
Mécanisme d'action
La this compound exerce ses effets en se liant à la tubuline, une protéine essentielle à la division cellulaire. En se liant à la tubuline, la this compound perturbe la formation des microtubules, qui sont nécessaires à la séparation des chromosomes lors de la division cellulaire. Cette perturbation entraîne un arrêt du cycle cellulaire et finalement la mort cellulaire .
Les cibles moléculaires de la this compound comprennent diverses protéines impliquées dans la division cellulaire et les voies de signalisation qui régulent la croissance et la survie cellulaires. En ciblant ces voies, la this compound peut inhiber efficacement la prolifération des cellules cancéreuses .
Applications De Recherche Scientifique
Vinleurosine has been extensively studied for its antineoplastic properties. It has shown promise in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. The compound works by inhibiting cell division, thereby preventing the proliferation of cancer cells .
In addition to its use in cancer treatment, this compound has also been investigated for its potential in other areas of medicine. For example, it has been studied for its effects on the immune system and its potential as an anti-inflammatory agent .
Mécanisme D'action
Vinleurosine exerts its effects by binding to tubulin, a protein that is essential for cell division. By binding to tubulin, this compound disrupts the formation of microtubules, which are necessary for the separation of chromosomes during cell division. This disruption leads to cell cycle arrest and ultimately cell death .
The molecular targets of this compound include various proteins involved in cell division and signaling pathways that regulate cell growth and survival. By targeting these pathways, this compound can effectively inhibit the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
La vinleurosine est similaire à d'autres alcaloïdes de la pervenche tels que la vinblastine, la vincristine et la vindésine. Ces composés partagent un mécanisme d'action commun, mais ils diffèrent par leurs propriétés pharmacologiques et leurs applications cliniques. Par exemple, la vincristine est souvent utilisée dans le traitement des cancers pédiatriques, tandis que la vinblastine est couramment utilisée pour le lymphome de Hodgkin .
La this compound est unique en ce qu'elle s'est avérée prometteuse dans les essais cliniques, mais elle n'a pas été aussi largement adoptée que la vinblastine ou la vincristine. Cela peut être dû à des différences dans sa pharmacocinétique ou son profil d'effets secondaires .
Composés similaires
- Vinblastine
- Vincristine
- Vindésine
- Vinorelbine
Ces composés, comme la this compound, sont dérivés de Catharanthus roseus et ont été largement étudiés pour leurs propriétés antinéoplasiques .
Propriétés
Formule moléculaire |
C46H56N4O9 |
|---|---|
Poids moléculaire |
809.0 g/mol |
Nom IUPAC |
methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H56N4O9/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3/t27-,36-,37+,38-,39-,42-,43+,44-,45+,46+/m1/s1 |
Clé InChI |
LPGWZGMPDKDHEP-HLTPFJCJSA-N |
SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
SMILES isomérique |
CC[C@]12CN3CCC4=C([C@](C[C@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
SMILES canonique |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
Solubilité |
In water, 7.56X10-3 mg/L at 25 °C (est) |
Pression de vapeur |
6.23X10-26 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



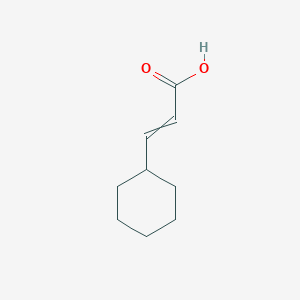
![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide](/img/structure/B8804215.png)
![2-(5-chlorothiophen-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B8804229.png)
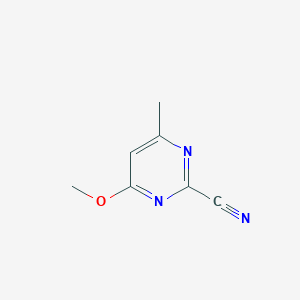
![2-Chloro-4-ethoxythieno[3,2-D]pyrimidine](/img/structure/B8804241.png)
![4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B8804247.png)
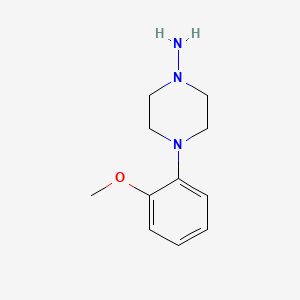

![5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/structure/B8804272.png)

